molecular formula C24H24ClN3O4 B2895919 ethyl 4-(2-{7-chloro-6-methyl-10-oxo-1H,2H,3H,4H,5H,10H-benzo[b]1,6-naphthyridin-2-yl}acetamido)benzoate CAS No. 1116060-32-2

ethyl 4-(2-{7-chloro-6-methyl-10-oxo-1H,2H,3H,4H,5H,10H-benzo[b]1,6-naphthyridin-2-yl}acetamido)benzoate

Cat. No.: B2895919
CAS No.: 1116060-32-2
M. Wt: 453.92
InChI Key: CKPZIVOXRBYRPJ-UHFFFAOYSA-N
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Description

ethyl 4-(2-{7-chloro-6-methyl-10-oxo-1H,2H,3H,4H,5H,10H-benzo[b]1,6-naphthyridin-2-yl}acetamido)benzoate: is a synthetic organic compound that belongs to the class of indole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4-(2-{7-chloro-6-methyl-10-oxo-1H,2H,3H,4H,5H,10H-benzo[b]1,6-naphthyridin-2-yl}acetamido)benzoate typically involves multiple steps:

    Formation of the Indole Core: The indole core can be synthesized through Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.

    Introduction of the Oxadiazole Ring: The 1,3,4-oxadiazole ring can be introduced through cyclization reactions involving hydrazides and carboxylic acids or their derivatives.

    Acetamide Formation: The final step involves the acylation of the indole derivative with an appropriate acylating agent to form the acetamide group.

Industrial Production Methods

Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the indole or oxadiazole rings, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can occur at the oxadiazole ring, potentially converting it to other heterocyclic structures.

    Substitution: The compound can undergo substitution reactions, especially at the aromatic rings, where electrophilic or nucleophilic substituents can be introduced.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, nitrating agents, sulfonating agents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or ketone derivatives, while substitution reactions can introduce various functional groups onto the aromatic rings.

Scientific Research Applications

ethyl 4-(2-{7-chloro-6-methyl-10-oxo-1H,2H,3H,4H,5H,10H-benzo[b]1,6-naphthyridin-2-yl}acetamido)benzoate:

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Studied for its interactions with biological macromolecules.

    Medicine: Potential therapeutic agent due to its biological activity.

    Industry: Used in the development of new materials or as a chemical intermediate.

Mechanism of Action

The mechanism of action of this compound would depend on its specific biological target. Generally, indole derivatives can interact with various enzymes, receptors, or nucleic acids, modulating their activity. The oxadiazole ring may also contribute to the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    N-(4-ethylphenyl)-2-[6-(1,3,4-oxadiazol-2-yl)-1H-indol-1-yl]acetamide: Lacks the methyl group on the oxadiazole ring.

    N-(4-ethylphenyl)-2-[6-(5-methyl-1,3,4-thiadiazol-2-yl)-1H-indol-1-yl]acetamide: Contains a thiadiazole ring instead of an oxadiazole ring.

Uniqueness

  • The presence of the 5-methyl-1,3,4-oxadiazole ring may confer unique biological properties and reactivity compared to other similar compounds.

Properties

IUPAC Name

ethyl 4-[[2-(7-chloro-6-methyl-10-oxo-1,3,4,5-tetrahydrobenzo[b][1,6]naphthyridin-2-yl)acetyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H24ClN3O4/c1-3-32-24(31)15-4-6-16(7-5-15)26-21(29)13-28-11-10-20-18(12-28)23(30)17-8-9-19(25)14(2)22(17)27-20/h4-9H,3,10-13H2,1-2H3,(H,26,29)(H,27,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKPZIVOXRBYRPJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)NC(=O)CN2CCC3=C(C2)C(=O)C4=C(N3)C(=C(C=C4)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H24ClN3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

453.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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